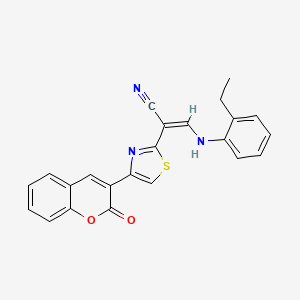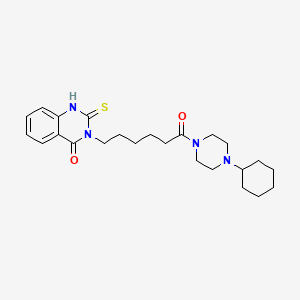![molecular formula C16H12N4O3S B2377870 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235244-16-2](/img/structure/B2377870.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, also known as DBDO-PTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
科学的研究の応用
Antimicrobial and Antioxidant Properties
Research has demonstrated that derivatives of the compound, particularly those with benzo[d]thiazolyl and pyrazolyl moieties, exhibit promising antibacterial and antioxidant activities. These compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, as well as displaying radical scavenging activity, indicating potential for development into new antimicrobial and antioxidant agents (Palkar et al., 2017); (Ahmad et al., 2012).
Inhibition of Photosynthetic Electron Transport
Derivatives of the compound have been synthesized and evaluated as potential inhibitors of photosynthetic electron transport, a key process in plant and algal biology. This research suggests that modifying the structure of these compounds can lead to the development of new herbicides that target photosynthesis in a specific and effective manner (Vicentini et al., 2005).
Pharmaceutical Cocrystals and Drug Development
Studies on cocrystals involving pyrazinamide, a compound closely related in structure to the one of interest, with various benzoic acid derivatives have been conducted to enhance its pharmaceutical properties. These cocrystals exhibit improved solubility and could lead to the development of better drug formulations, particularly for treating tuberculosis. This research underscores the potential of cocrystals in enhancing the efficacy and pharmacokinetic properties of pharmaceutical compounds (Al-Otaibi et al., 2020).
Antituberculosis and Antifungal Applications
The compound and its derivatives have been explored for their potential in treating infectious diseases. Specifically, studies on pyrazinamide cocrystals and salts have shown enhanced solubility and efficacy, suggesting a promising approach for antituberculosis drug development. Moreover, novel pyrazole-4-carboxamide derivatives exhibit significant antifungal activity, targeting enzymes such as succinate dehydrogenase, which is crucial for fungal metabolism. These findings highlight the compound's versatility and potential as a base for developing new antituberculosis and antifungal therapeutics (Sarmah et al., 2017); (Wang et al., 2020).
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c21-15(12-9-24-16(20-12)11-8-17-3-4-18-11)19-10-1-2-13-14(7-10)23-6-5-22-13/h1-4,7-9H,5-6H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEUKEGINHEXHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)
![6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2377788.png)



![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2377800.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2377804.png)
![1-[(4-Ethenylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2377805.png)

![1-(3,4-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2377807.png)

![2,5-dimethyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2377809.png)